Morpholine-3-carboxamide

Descripción

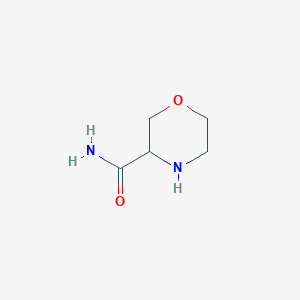

Morpholine-3-carboxamide is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) with a carboxamide group (-CONH2) at the 3-position. This structural motif confers unique physicochemical and pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Propiedades

IUPAC Name |

morpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSPPJRTCRMQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848488-74-4 | |

| Record name | morpholine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Amide Coupling Reactions

A foundational approach involves the direct coupling of morpholine with carboxylic acid derivatives. For instance, 2-chloroacetyl amino ethanol serves as a precursor in a two-step process. First, 2-chloroacetyl amino ethanol is synthesized via the reaction of ethanolamine with chloroacetyl chloride in the presence of triethylamine. Subsequent cyclization under alkaline conditions (e.g., 20% aqueous sodium hydroxide) at 30°C for 24 hours yields morpholine-3-carboxamide with an 82% yield after recrystallization in ethyl acetate. This method’s simplicity and scalability make it industrially viable, though purification requires meticulous solvent extraction and low-temperature crystallization to avoid byproducts.

Ring-Opening and Cyclization Strategies

Alternative routes leverage epoxide intermediates. For example, 3,4-difluoronitrobenzene undergoes nucleophilic substitution with morpholine to form 4-(2-fluoro-4-nitrophenyl)morpholine , which is reduced using sodium dithionite to yield 3-fluoro-4-morpholinoaniline . Further reaction with ethylacetoacetate in refluxing toluene generates N-(3-fluoro-4-morpholinophenyl)-3-oxobutanamide , a key intermediate. Final cyclization and functionalization steps produce this compound derivatives with pyrazole moieties, achieving moderate yields (72%).

Solid-Liquid Phase-Transfer Catalysis (SL-PTC)

Enantioselective Synthesis from Threonine

A stereochemically controlled method starts with L-threonine , which is converted into optically pure 2,6-disubstituted morpholines via SL-PTC. Sequential ring-opening of two epoxides by a tosylamide generates a diol intermediate, which undergoes regioselective O-sulfonylation. The stereoelectronic properties of the diol backbone dictate sulfonate formation, enabling cyclization to enantiopure this compound. This protocol achieves >95% enantiomeric excess (ee) and highlights the critical role of sulfonate leaving groups in directing ring closure.

Optimization of Reaction Conditions

Key parameters include:

-

Temperature : Reactions proceed at −80°C to 25°C to prevent racemization.

-

Catalysts : Tetrabutylammonium bromide (TBAB) enhances phase-transfer efficiency.

-

Solvents : Dichloromethane and toluene improve solubility of intermediates.

Multi-Step Synthesis via Pyrazole Derivatives

Pyrazole Carboxamide Intermediate Formation

A novel route involves synthesizing N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide . The process begins with 3,4-difluoronitrobenzene , which reacts with morpholine to form a nitro-substituted morpholine derivative. Reduction with sodium dithionite yields an aniline intermediate, which is acylated using ethylacetoacetate. Cyclocondensation with hydrazine derivatives introduces the pyrazole ring, followed by thioetherification to install the methylthio group. Final purification via column chromatography (EtOAc/hexane) isolates the target compound in 68% yield.

Challenges in Byproduct Management

Side reactions, such as over-alkylation or sulfonate elimination, necessitate rigorous monitoring via TLC and HPLC. Adjusting the stoichiometry of sodium hydroxide (10% catalytic load) minimizes undesired dimerization.

Alternative Approaches and Recent Innovations

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate cyclization steps. For instance, heating 2-chloroacetyl amino ethanol with potassium hydroxide in ethanol at 100°C for 30 minutes under microwave conditions reduces reaction time from 24 hours to <1 hour, albeit with a slight yield reduction (70%).

Green Chemistry Protocols

Water-mediated reactions are gaining traction. A one-pot synthesis in aqueous NaOH (20% w/v) at 50°C achieves 75% yield without organic solvents, though product isolation requires freeze-drying.

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions

Morpholine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives, reduction can produce amines, and substitution can introduce various functional groups into the morpholine ring.

Aplicaciones Científicas De Investigación

Morpholine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of morpholine-3-carboxamide depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects.

Comparación Con Compuestos Similares

Oxolane-3-carboxamide

- Structure : A tetrahydrofuran (oxolane) ring with a carboxamide group at the 3-position.

- Molecular Formula: $ \text{C}5\text{H}9\text{NO}2 $ (vs. $ \text{C}5\text{H}{10}\text{N}2\text{O}_2 $ for this compound).

- Key Differences : The absence of a nitrogen atom in the ring reduces hydrogen-bonding capacity and alters pharmacokinetic properties.

- Applications : Primarily used in custom synthesis for exploratory medicinal chemistry .

2-(2-Methylphenyl)morpholine

- Structure : A morpholine ring substituted with a 2-methylphenyl group.

- Molecular Formula: $ \text{C}{11}\text{H}{15}\text{NO} $.

- Key Differences : Lacks the carboxamide moiety, resulting in lower polarity and distinct target interactions.

- Applications : Investigated as a building block for dopamine receptor ligands .

Therapeutic Analogs

Linomide (Quinoline-3-carboxamide)

- Structure: A quinoline ring with a carboxamide group at the 3-position.

- Molecular Formula : $ \text{C}{19}\text{H}{17}\text{N}3\text{O}3 $.

- Bioactivity : Demonstrates antiangiogenic activity by inhibiting endothelial cell migration and invasion (IC$_{50}$ > 100 µg/mL in vitro) .

- Key Differences: The quinoline core enhances aromatic stacking interactions, whereas the morpholine ring in this compound improves solubility and metabolic stability.

BI82294

- Structure : A this compound derivative substituted with a thiophene and trifluoromethyl group.

- Molecular Formula : $ \text{C}{17}\text{H}{14}\text{ClF}3\text{N}2\text{O}_3\text{S} $.

- Key Differences : Bulky substituents enhance target specificity but reduce oral bioavailability compared to unsubstituted this compound .

Carboxamide Derivatives with Varied Heterocycles

Research Findings and Trends

- Synthetic Complexity : this compound derivatives generally require multi-step syntheses (3–5 steps), whereas simpler analogs like oxolane-3-carboxamide can be prepared in fewer steps .

- Therapeutic Potential: EP4 agonists derived from this compound show >40% efficacy in preclinical IBD models, outperforming pyrrolidine-2-carboxamide analogs in specificity .

- Structural Optimization : Substitution at the 4-position of the morpholine ring (e.g., with aryl or sulfonyl groups) enhances binding affinity but may introduce off-target effects .

Actividad Biológica

Morpholine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by detailed research findings and data tables.

Overview of this compound

This compound is derived from morpholine, a six-membered heterocyclic compound. The presence of the carboxamide group at the 3-position enhances its reactivity and biological activity. This compound has been investigated for various therapeutic potentials, particularly in oncology and central nervous system (CNS) disorders.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with carboxylic acid derivatives. Methods may include:

- Direct Amidation : Reacting morpholine with carboxylic acids in the presence of coupling agents.

- Reflux Conditions : Heating the reactants under reflux to facilitate the formation of the amide bond.

Anticancer Properties

This compound derivatives have shown significant anticancer activity, particularly against liver cancer cells. A specific study synthesized a series of 8-methoxycoumarin-3-carboxamide analogues and tested their antiproliferative effects on HepG2 cells, resulting in an IC50 value of 0.9 µM, which is notably lower than that of staurosporine (IC50 = 8.4 µM) .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound Name | IC50 (µM) | Target Cells |

|---|---|---|

| 8-Methoxycoumarin-3-Carboxamide | 0.9 | HepG2 (liver cancer) |

| Staurosporine | 8.4 | HepG2 |

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on carbonic anhydrase IX (CA IX), a tumor-associated isoform. New coumaryl-carboxamide derivatives were synthesized, demonstrating selective inhibition against CA IX with a Ki value of 107.9 nM . This suggests potential applications in cancer treatment by targeting tumor-specific enzymes.

Table 2: Inhibition Profiles of Morpholine Derivatives

| Compound Name | Ki (nM) | Target Enzyme |

|---|---|---|

| Coumaryl-Carboxamide Derivative | 107.9 | Carbonic Anhydrase IX |

Central Nervous System Applications

Morpholine derivatives have been explored for their pharmacological activity in CNS disorders. They have been identified as modulators for receptors involved in mood disorders and pain management, as well as inhibitors for enzymes related to neurodegenerative diseases . The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential.

Research indicates that the morpholine ring interacts with various receptors and enzymes, influencing signal transduction pathways critical in disease pathology. For instance, certain morpholine derivatives have shown efficacy as inhibitors for δ-secretase, impacting amyloid precursor protein processing in Alzheimer's disease models .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that morpholine derivatives exhibited selective growth inhibition in various cancer cell lines while sparing normal cells .

- CNS Drug Discovery : Research highlighted the role of morpholine-containing compounds in modulating receptors associated with neurodegenerative diseases, showcasing their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for Morpholine-3-carboxamide derivatives, and how do reaction conditions influence yield and purity?

this compound derivatives are typically synthesized via ring-opening reactions of oxiranes with tosylamides under solid-liquid phase transfer catalysis (SL-PTC), followed by regioselective O-sulfonylation and cyclization . Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (25–60°C), and catalyst choice (e.g., tetrabutylammonium bromide). Yield optimization requires monitoring reaction kinetics using HPLC or TLC, while purity is enhanced via recrystallization or column chromatography .

Q. How can the structural features of this compound be characterized to confirm regiochemistry and stereochemistry?

Structural elucidation involves:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent positions on the morpholine ring (e.g., δ 3.5–4.0 ppm for N-CH groups) .

- X-ray Crystallography: Resolves absolute configuration, particularly for enantiopure derivatives like (3R)-4-methyl-3-morpholinecarboxylic acid hydrochloride .

- Mass Spectrometry (HRMS): Confirms molecular formula (e.g., CHNO for N-(3-hydroxyphenyl)this compound) .

Q. What are the key physicochemical properties of this compound derivatives relevant to solubility and stability?

- LogP: Ranges from −0.5 to 1.5, influenced by substituents (e.g., hydroxyl groups reduce lipophilicity) .

- pKa: The morpholine nitrogen has a pKa ~7.5, enabling pH-dependent solubility in aqueous buffers .

- Stability: Hydrolytic degradation is minimized by storing derivatives at −20°C in anhydrous DMSO or ethanol .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for EP4 receptor agonism?

- Molecular Docking: Use EP4 receptor crystal structures (PDB ID: 5YHL) to model interactions between the morpholine ring and hydrophobic pockets (e.g., Leu-318 and Phe-294 residues) .

- Substituent Screening: Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to enhance binding affinity. Validate via radioligand displacement assays .

- In Vivo Efficacy: Test gastrointestinal motility in murine models after oral administration (dose range: 1–10 mg/kg) .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

- Meta-Analysis: Compare datasets from PubChem and ChEMBL using cheminformatics tools (e.g., KNIME) to identify outliers in IC values for antimicrobial activity .

- Dose-Response Validation: Re-evaluate conflicting results (e.g., antibacterial vs. cytotoxic effects) using standardized MIC assays (CLSI guidelines) and cytotoxicity profiling (MTT assays on HEK-293 cells) .

Q. How can enantiomeric purity of this compound derivatives impact pharmacological outcomes, and what methods ensure chiral resolution?

- Chiral HPLC: Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers .

- Pharmacokinetic Profiling: Compare AUC and C values of enantiomers in rat plasma via LC-MS/MS to assess stereoselective metabolism .

Q. What in vitro models are suitable for evaluating the therapeutic potential of this compound derivatives in pulmonary diseases?

- Airway Smooth Muscle (ASM) Assays: Measure cAMP levels in human ASM cells treated with derivatives (1–100 µM) to assess bronchodilatory effects via EP4 receptor activation .

- Cytokine Profiling: Use ELISA to quantify IL-6 and TNF-α suppression in LPS-stimulated macrophages, linking anti-inflammatory activity to EP4 agonism .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.